

A Comparative Guide to the Biological Activity of 2-Methylquinoline-4-carboxamide Analogs

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Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxamide**

Cat. No.: **B101038**

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This guide provides an objective comparison of the biological activity of advanced **2-Methylquinoline-4-carboxamide** analogs, specifically focusing on the potent antimalarial candidate Cabamiquine (DDD107498). The performance of this compound is evaluated against established antimalarial agents, supported by experimental data from key in vitro and in vivo assays. Detailed methodologies are provided to ensure reproducibility and aid in the design of future experiments.

Introduction to Quinoline-4-carboxamides

The quinoline-4-carboxamide scaffold is a promising chemotype in antimalarial drug discovery. Originating from phenotypic screens against the blood stage of *Plasmodium falciparum*, this series has been optimized from initial hits with moderate potency and suboptimal physicochemical properties to preclinical candidates with exceptional efficacy.^{[1][2][3][4]} A key breakthrough for this class was the identification of its novel mechanism of action: the inhibition of parasite translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis.^{[5][6]} This mechanism is distinct from most current antimalarials, making this class a valuable tool against drug-resistant parasite strains.^{[3][5]}

This guide focuses on Cabamiquine (DDD107498), a lead compound from this series, and compares its activity with the conventional antimalarials Chloroquine and Artemisinin.

Comparative Performance Data

The following tables summarize the in vitro potency and in vivo efficacy of Cabamiquine compared to standard antimalarial drugs.

Table 1: In Vitro Activity against *Plasmodium falciparum* (Asexual Blood Stage)

| Compound | Strain (Sensitivity) | EC ₅₀ / IC ₅₀ (nM) | Selectivity Index (vs. MRC-5 cells) |
|----------------------------|-----------------------------|--|-------------------------------------|
| Cabamiquine (DDD107498) | 3D7 (Chloroquine-Sensitive) | ~1.0[5][7][8] | >20,000[9] |
| Drug-Resistant Strains | ~1.0[5][8] | >20,000[9] | |
| P. vivax Clinical Isolates | ~0.51 (median)[8] | Not Reported | |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | 29 - 35[10] | Not Reported |
| W2 (Chloroquine-Resistant) | ~1,207[10] | Not Reported | |
| Artesunate | 3D7 (Chloroquine-Sensitive) | ~1.0[11] | Not Reported |

EC₅₀/IC₅₀: 50% effective/inhibitory concentration. A lower value indicates higher potency.

Selectivity Index: Ratio of cytotoxicity (e.g., against a human cell line like MRC-5) to antiparasitic activity. A higher value is more favorable.

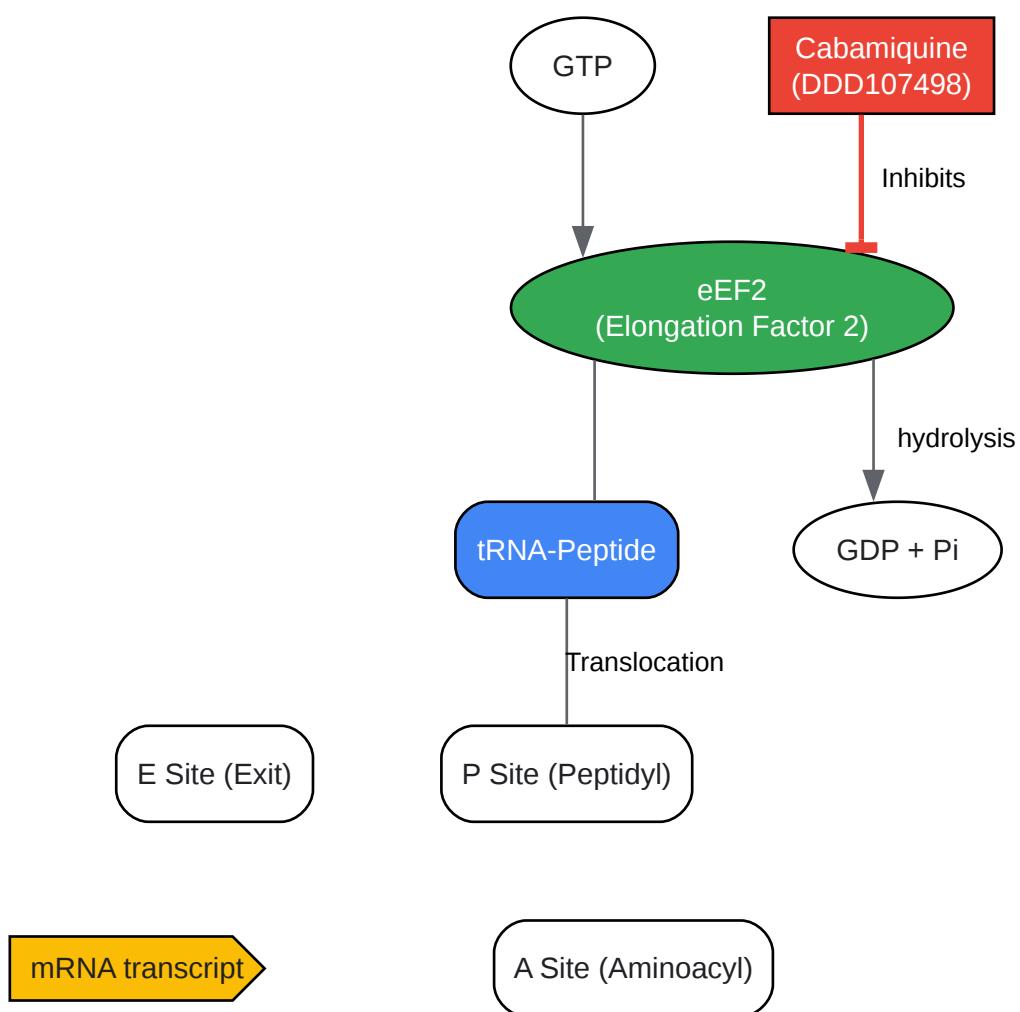
Table 2: In Vivo Efficacy in *P. berghei* Mouse Model

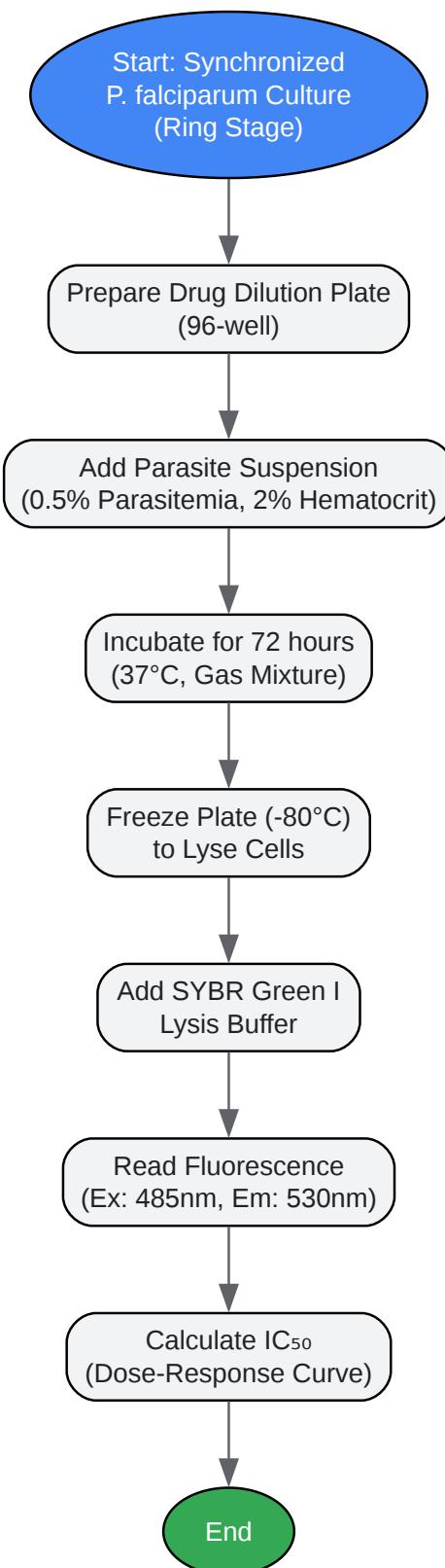
| Compound | Administration | ED ₉₀ (mg/kg) | Notes |
|----------------------------|--------------------|--|---|
| Cabamiquine (DDD107498) | Oral (single dose) | 0.57 ^[7] | 90% reduction in parasitemia. |
| Chloroquine | Oral | 40 (daily for 5 days) ^[12] | Standard treatment control in the described protocol. |

ED₉₀: 90% effective dose. The dose required to achieve a 90% reduction in parasite burden.

Mechanism of Action: Inhibition of Protein Synthesis

Cabamiquine exerts its potent, multistage antimalarial activity by targeting the parasite's translation elongation factor 2 (eEF2).^{[5][6]} This factor is crucial for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. By inhibiting PfEF2, the compound effectively halts the production of essential proteins, leading to parasite death across various life cycle stages, including those responsible for transmission.^{[5][6]}



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